![molecular formula C13H12N2O3S B5566108 1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene CAS No. 4997-95-9](/img/structure/B5566108.png)
1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene
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Overview
Description
“1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene” is a complex organic compound. It contains a nitrobenzene core, which is a benzene ring with a nitro group (-NO2) attached. It also has a methoxyphenylaminothio group attached to the benzene ring. The methoxyphenyl part of this group consists of a benzene ring with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene rings in both the nitrobenzene core and the methoxyphenyl group are aromatic, contributing to the compound’s stability. The nitro group is a strong electron-withdrawing group, which would affect the electron distribution in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure. For “1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene”, one could expect it to have properties similar to other nitrobenzene and methoxybenzene compounds .
Scientific Research Applications
Photoreagents in Protein Crosslinking
4-Nitrophenyl ethers, closely related to 1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene, have been identified as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are inactive in the dark under biological conditions but react quantitatively with amines upon UV irradiation, transferring the nitrophenyl group from the alcohol to the amine. This property is particularly useful for placing the p-nitrophenyl chromophore adjacent to a binding site without blocking it (Jelenc, Cantor, & Simon, 1978).
Anion Recognition in Photophysical Studies
Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes have been synthesized, utilizing derivatives like 1-isothiocyanato-4-methoxybenzene. These compounds' electronic properties were studied via photophysical analysis, providing insights into the effects of electron-withdrawing or releasing groups attached to silatrane’s axial position (Singh et al., 2016).
Reduction of Nitroarenes
Nitroarenes with substituents like methyl or methoxy have been reduced to corresponding aminoarenes using formic acid and a ruthenium catalyst. This process demonstrates the potential for selective reduction of compounds similar to 1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene in synthetic applications (Watanabe et al., 1984).
Structural Analysis of Methoxybenzene Derivatives
Structural studies of methoxybenzenes, including derivatives like 1,2-dimethoxy-4-nitrobenzene, have been conducted. Such studies provide valuable information about the molecular structure and interactions, which is relevant for understanding and manipulating compounds like 1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene (Fun et al., 1997).
Synthesis of Methoxyphenol
Studies on the synthesis of 4-methoxyphenol, involving intermediates like 4-methoxy-1-nitrobenzene, offer insights into the chemical reactions and conditions that could be applicable to the synthesis and manipulation of 1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene (Cai‐Guang Jian, 2000).
N-Heterocyclic Carbene Catalysis
N-Heterocyclic carbene (NHC)-catalyzed C-N bond formation, involving reactants like nitrosobenzene and alpha,beta-unsaturated aldehydes, has been explored. Such catalytic processes could be relevant in the context of 1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene and its potential reactivity (Seayad et al., 2008).
Electrochemistry and Spectroelectrochemistry
Studies on the electrochemical and spectroelectrochemical properties of compounds like 1,3,5-triaryl-1-methoxybenzenes reveal important insights into the electron-transfer kinetics and stability of charged states, which are pertinent for understanding the electrochemical behavior of 1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene (Rapta et al., 2012).
Nitrobenzene Detection
The detection of nitrobenzene based on its reduction to phenylhydroxylamine and subsequent reaction steps can provide a basis for analytical methods involving similar nitro compounds like 1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene (Verma & Gupta, 1987).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methoxy-N-(2-nitrophenyl)sulfanylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-11-8-6-10(7-9-11)14-19-13-5-3-2-4-12(13)15(16)17/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBCLGMTNMKXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NSC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352234 |
Source
|
Record name | ST50181671 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(2-nitrophenyl)sulfanyl]aniline | |
CAS RN |
4997-95-9 |
Source
|
Record name | ST50181671 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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